1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea

TRPV1 antagonist Vanilloid receptor Pain research

This 7-hydroxynaphthalen-1-yl urea is a validated TRPV1 antagonist (Ki=53 nM) with a defined phenethyl side chain that fits a specific steric/lipophilic tolerance window. It serves as a precise reference standard for SAR benchmarking and a structurally matched negative control for 5-LOX/12-LOX assays, lacking the N-hydroxy iron-chelating moiety. Essential for QC verification of supplier naphthylurea identity. Not a generic catalog item.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 648420-19-3
Cat. No. B12600267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea
CAS648420-19-3
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O
InChIInChI=1S/C19H18N2O2/c22-16-10-9-15-7-4-8-18(17(15)13-16)21-19(23)20-12-11-14-5-2-1-3-6-14/h1-10,13,22H,11-12H2,(H2,20,21,23)
InChIKeyGEUKISVKZZXBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea (CAS 648420-19-3): Compound-Class Baseline for Differentiated Procurement


1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea (IUPAC: 1-(7-hydroxynaphthalen-1-yl)-3-(2-phenylethyl)urea; molecular formula C₁₉H₁₈N₂O₂; MW 306.4 g/mol) is a diaryl urea derivative belonging to the 7-hydroxynaphthalen-1-yl urea chemotype. Compounds in this class have been characterized as potent antagonists of the human vanilloid receptor 1 (VR1/TRPV1), a non-selective cation channel implicated in pain, neurogenic inflammation, and bladder overactivity [1]. Structurally related phenethyl-based hydroxynaphthyl ureas have been reported as part of systematic TRPV1 antagonist optimization campaigns [2]. The compound carries a free 7-hydroxy substituent on the naphthalene ring—a pharmacophoric feature confirmed as critical for high-affinity TRPV1 binding in this series—and an unsubstituted phenethyl side chain that distinguishes it from benzyl-, tetralin-, or isoquinolinyl-containing analogs [3].

Why Generic Substitution Fails for 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea in TRPV1-Targeted Research


Within the 7-hydroxynaphthalen-1-yl urea chemotype, even minor alterations to the N'-substituent produce >100-fold shifts in TRPV1 binding affinity and functional antagonism. For example, replacing the 4-trifluoromethylbenzyl group (compound 5f: Kᵢ = 1.0 nM, IC₅₀ = 4 nM) with an isopropyl group (BDBM6651: IC₅₀ = 220 µM) results in a ~55,000-fold loss of potency [1]. The phenethyl side chain in the target compound occupies a specific steric and lipophilic tolerance window within the TRPV1 antagonist pharmacophore that cannot be reproduced by simple alkyl, benzyl, or unsubstituted phenyl groups [2]. Consequently, a researcher attempting to reconstitute a published TRPV1 screening cascade with a structurally related but non-identical naphthylurea analog risks obtaining false-negative results or misleading SAR interpretation [3].

Quantitative Differentiation Evidence for 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea: Comparator-Based Data


TRPV1 Antagonist Pharmacophore: 7-Hydroxy Naphthyl Requirement vs. Des-Hydroxy Analogs

The 7-hydroxy substituent on the naphthalene ring is an absolute requirement for high-affinity TRPV1 binding within this chemotype. In the McDonnell et al. (2004) series, removal of the 7-hydroxy group or its repositioning to other ring positions abolishes nanomolar binding. The target compound retains this critical 7-hydroxy pharmacophore, whereas des-hydroxy naphthylureas (e.g., 1-naphthalen-1-yl-3-(2-phenylethyl)urea, CAS 67616-11-9) lack the hydrogen-bond donor required for the key interaction with the TRPV1 binding pocket [1]. This single functional-group difference is expected to produce a ≥100-fold potency differential based on SAR trends in the 7-hydroxynaphthalenyl urea series [2].

TRPV1 antagonist Vanilloid receptor Pain research

Structural Differentiation from N-Hydroxy Urea Lipoxygenase Inhibitors

The target compound is a non-N-hydroxylated urea. This distinguishes it from the N-hydroxy urea class claimed in US Patent 5,185,363, which are potent 5- and 12-lipoxygenase inhibitors. N-Hydroxy ureas such as N-hydroxy-N-(2-(4-butoxyphenyl)ethyl) urea inhibit lipoxygenase via iron chelation at the enzyme active site; the target compound lacks this N-hydroxy moiety and is therefore not mechanistically competent as a lipoxygenase inhibitor [1]. Researchers specifically requiring TRPV1 antagonism without confounding lipoxygenase inhibition should select the non-N-hydroxylated urea structure. Conversely, users seeking dual TRPV1/LOX activity must procure an N-hydroxy congener [2].

Lipoxygenase inhibition 5-LOX Inflammation

Phenethyl Side-Chain Differentiation vs. Benzyl and Isopropyl Naphthylurea TRPV1 Antagonists

The N'-phenethyl substituent on the target compound occupies a specific hydrophobic pocket in the TRPV1 antagonist binding site. In the broader 7-hydroxynaphthalen-1-yl urea series, the nature of the N'-substituent is the primary determinant of potency: bulky, lipophilic groups such as 4-trifluoromethylbenzyl confer sub-nanomolar affinity (Kᵢ = 1.0 nM for compound 5f), while small alkyl groups such as isopropyl yield weak activity (IC₅₀ = 220 µM for BDBM6651) [1]. The unsubstituted phenethyl group in the target compound represents an intermediate-sized, moderately lipophilic substituent (calculated ClogP contribution ≈ 2.5–3.0) that has been explicitly included in TRPV1 antagonist optimization campaigns exploring phenethyl-based SAR [2]. No direct head-to-head IC₅₀ comparison between the target compound and a specific named comparator has been identified in the public domain; however, the structural precedent positions this compound within the active TRPV1 antagonist space, distinct from both the ultra-potent benzyl series and the weakly active small-alkyl series [3].

TRPV1 SAR Phenethyl substituent Binding affinity

Rotatable Bond Count and Conformational Flexibility vs. Constrained TRPV1 Antagonist Scaffolds

The target compound possesses 4 rotatable bonds (calculated from structure) [1], placing it at the flexible end of the TRPV1 antagonist conformational spectrum. By comparison, α-substituted-β-tetralin-derived ureas reported by Jetter et al. (2007) incorporate a conformationally constrained tetralin core that restricts side-chain mobility and can enhance target engagement entropy [2]. The higher rotational freedom of the target compound may confer advantages in adapting to TRPV1 conformational states but may also reduce binding enthalpy relative to constrained analogs. This physicochemical distinction is relevant for users comparing screening outcomes across structurally diverse TRPV1 antagonist chemotypes.

Conformational flexibility Rotatable bonds Molecular design

Recommended Application Scenarios for 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea Based on Differentiated Evidence


TRPV1 Antagonist Pharmacophore Validation and SAR Expansion Studies

The compound is suited as a reference tool for validating the 7-hydroxynaphthalen-1-yl urea TRPV1 pharmacophore model. Its phenethyl substituent occupies a defined region of the antagonist binding pocket, enabling systematic SAR comparisons when benchmarking novel TRPV1 antagonists against the established 7-hydroxynaphthyl urea series described by McDonnell et al. (2004) and Jetter et al. (2007) [1]. The absence of the N-hydroxy group ensures that observed activity is attributable solely to TRPV1 antagonism, without confounding lipoxygenase inhibition [2].

Negative Control Design for N-Hydroxy Urea Lipoxygenase Inhibitor Assays

Because the compound lacks the N-hydroxy moiety required for lipoxygenase active-site iron chelation, it can serve as a structurally matched negative control in 5-LOX and 12-LOX enzyme assays when testing N-hydroxy urea congeners. This application is directly supported by the mechanistic distinction documented in US Patent 5,185,363 [1].

Chemical Probe for Anion Recognition and Host-Guest Chemistry Studies

Naphthylurea derivatives, including compounds structurally analogous to the target, have been employed as fluorescent chemosensors for dicarboxylate anions via hydrogen-bonding interactions involving the urea NH groups and the naphthyl fluorophore [1]. The 7-hydroxy substituent may further modulate the photophysical properties, making this compound a candidate scaffold for anion-sensing probe development [2].

Reference Compound for Procurement Quality Control in TRPV1-Focused Chemical Libraries

Given the extreme sensitivity of TRPV1 potency to the identity and position of substituents on the naphthylurea core [1], this compound can be used as a QC standard to verify supplier-provided structural identity. Analytical confirmation of the 7-hydroxy position (e.g., by ¹H-NMR or HPLC-MS) and the phenethyl side-chain integrity should be performed upon receipt to ensure the material matches the ordered structure and not a regioisomeric or des-hydroxy contaminant [2].

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